molecular formula C15H13Cl2N3 B12216272 7-Chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

7-Chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12216272
M. Wt: 306.2 g/mol
InChI Key: XVWBSGLCWJDKFB-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-(4-chloro-phenyl)-2-ethyl-5-methyl-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

IUPAC Name

7-chloro-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H13Cl2N3/c1-3-12-14(10-4-6-11(16)7-5-10)15-18-9(2)8-13(17)20(15)19-12/h4-8H,3H2,1-2H3

InChI Key

XVWBSGLCWJDKFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)Cl

Origin of Product

United States

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